molecular formula C5H10O5 B2630980 (4R,5S)-oxane-2,3,4,5-tetrol CAS No. 5328-37-0; 87-72-9

(4R,5S)-oxane-2,3,4,5-tetrol

Cat. No.: B2630980
CAS No.: 5328-37-0; 87-72-9
M. Wt: 150.13
InChI Key: SRBFZHDQGSBBOR-SZFLROBUSA-N
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Description

(4R,5S)-Oxane-2,3,4,5-tetrol is a cyclic polyol (tetrol) with an oxane (tetrahydropyran) backbone. Its structure features hydroxyl groups at positions 2, 3, 4, and 5, with stereochemical configurations specified as 4R and 5S. Unlike many common monosaccharides, this compound lacks a hydroxymethyl (-CH2OH) group at position 6, distinguishing it from hexose derivatives like glucose or galactose.

Properties

CAS No.

5328-37-0; 87-72-9

Molecular Formula

C5H10O5

Molecular Weight

150.13

IUPAC Name

(4R,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4?,5?/m0/s1

InChI Key

SRBFZHDQGSBBOR-SZFLROBUSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural distinctions between (4R,5S)-oxane-2,3,4,5-tetrol and related compounds:

Compound Name IUPAC Name Molecular Formula Hydroxymethyl Group? Key Stereocenters Ring Substitution Pattern
This compound This compound C5H10O5 No C4 (R), C5 (S) 2,3,4,5-tetrol
D-Allose (3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C6H12O6 Yes (C6) C3 (R), C4 (R), C5 (S) 2,3,4,5-tetrol
D-Galactose (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C6H12O6 Yes (C6) C3 (R), C4 (S), C5 (R) 2,3,4,5-tetrol
α-D-Glucose (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C6H12O6 Yes (C6) C2 (S), C3 (R), C4 (S) 2,3,4,5-tetrol
(2R,3S,4S)-5-(azepan-1-ylimino)pentane-1,2,3,4-tetrol (2R,3S,4S)-5-(azepan-1-ylimino)pentane-1,2,3,4-tetrol C11H21N3O4 No C2 (R), C3 (S), C4 (S) Linear tetrol with imino group

Key Observations :

  • Hydroxymethyl Presence : The absence of a hydroxymethyl group in this compound reduces its molecular weight (C5H10O5 vs. C6H12O6 for hexoses) and may limit its role in glycosidic bond formation, a hallmark of sugars like glucose .
  • Stereochemical Complexity : D-Allose and D-galactose exhibit additional stereocenters (e.g., C3 and C6 in allose), which influence their biological recognition and metabolic pathways .
  • Ring vs. Linear Structures : Unlike cyclic oxane derivatives, linear tetrols (e.g., hydrazine derivatives in ) exhibit distinct solubility and reactivity due to open-chain conformations .

Physical and Chemical Properties

Property This compound (Inferred) D-Allose D-Galactose α-D-Glucose
Solubility in Water High (polar hydroxyl groups) 563 g/L (25°C) 683 g/L (25°C) 910 g/L (25°C)
Melting Point ~100–120°C (estimated) 128°C 168°C 146°C (hydrate)
Biological Role Limited data Rare sugar, humectant Lactose component, skincare Energy metabolism

Notes:

  • The absence of a hydroxymethyl group may reduce hygroscopicity compared to D-allose or galactose, which are used in skincare for moisture retention .
  • Solubility trends correlate with hydroxyl group accessibility; glucose’s high solubility supports its role in cellular energy transport .

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